N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide is a synthetic organic compound that features a complex structure combining a piperidine ring, a cyclopropylsulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and a dihaloalkane, the piperidine ring can be formed via nucleophilic substitution reactions.
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Introduction of the Cyclopropylsulfonyl Group: : The cyclopropylsulfonyl group can be introduced through sulfonylation reactions. This involves reacting the piperidine intermediate with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
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Attachment of the Benzamide Moiety: : The final step involves coupling the sulfonylated piperidine with 3-fluoro-4-methoxybenzoic acid or its derivatives. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.
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Substitution: : The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitrating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Receptors: The compound may interact with specific receptors, altering their activity.
Enzyme Inhibition: It could inhibit enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction Modulation: The compound might influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluorobenzamide: Lacks the methoxy group, potentially altering its biological activity.
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methoxybenzamide: Lacks the fluorine atom, which may affect its reactivity and interactions.
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-chloro-4-methoxybenzamide: Substitutes fluorine with chlorine, potentially changing its chemical properties.
Uniqueness
The presence of both the fluorine and methoxy groups in N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This combination of functional groups can enhance its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c1-24-16-5-2-13(10-15(16)18)17(21)19-11-12-6-8-20(9-7-12)25(22,23)14-3-4-14/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGCEUZKPLGRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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